2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring The oxadiazole ring is known for its diverse biological activities, while the morpholine ring is a common structural motif in medicinal chemistry
Biochemical Analysis
Biochemical Properties
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to induce apoptosis by activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as enzymes and receptors, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to penetrate lipid-rich environments, such as the brain .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, the presence of nuclear localization signals allows this compound to enter the nucleus and interact with DNA, leading to changes in gene expression . Similarly, its accumulation in mitochondria can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and morpholine rings. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its high-energy properties and use in energetic materials.
1,3,4-Oxadiazole: Similar to 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine but with different substituents.
Morpholine Derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
This compound is unique due to the combination of the oxadiazole and morpholine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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